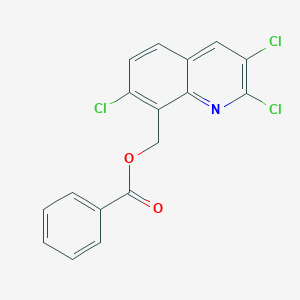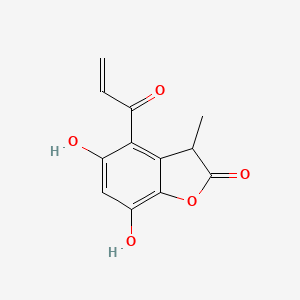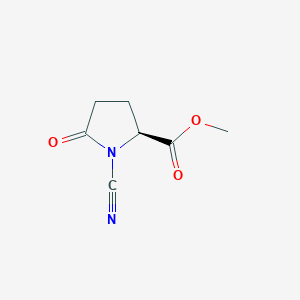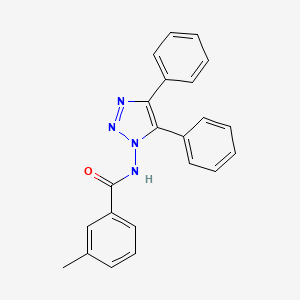
N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-3-methylbenzamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-3-methylbenzamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Benzamide Group: The triazole ring is then reacted with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the phenyl rings.
Reduction: Reduction reactions could potentially target the triazole ring or the benzamide group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the phenyl rings or the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-3-methylbenzamide could have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring is known to form stable complexes with metal ions, which could be relevant in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Other compounds with similar triazole rings, such as 1,2,3-triazole-4-carboxamides.
Benzamide Derivatives: Compounds like N-(4-methylphenyl)-benzamide.
Uniqueness
N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-3-methylbenzamide is unique due to the specific substitution pattern on the triazole ring and the presence of the 3-methylbenzamide group. This unique structure could confer distinct biological or chemical properties compared to other similar compounds.
Properties
CAS No. |
61588-69-0 |
|---|---|
Molecular Formula |
C22H18N4O |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(4,5-diphenyltriazol-1-yl)-3-methylbenzamide |
InChI |
InChI=1S/C22H18N4O/c1-16-9-8-14-19(15-16)22(27)24-26-21(18-12-6-3-7-13-18)20(23-25-26)17-10-4-2-5-11-17/h2-15H,1H3,(H,24,27) |
InChI Key |
LBGNVCRQDMJLHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN2C(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)oxy]ethan-1-amine](/img/structure/B12886967.png)
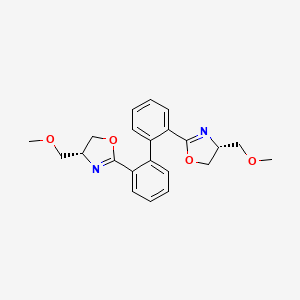
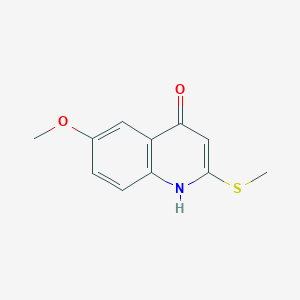
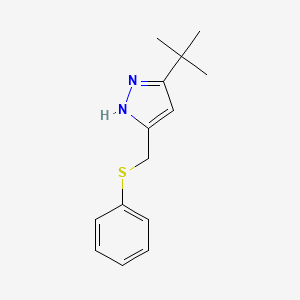
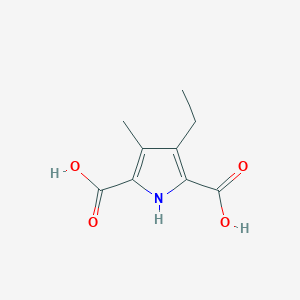
![5,7-Dichloro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one](/img/structure/B12887002.png)
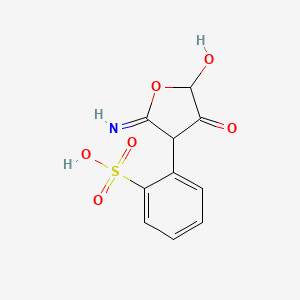
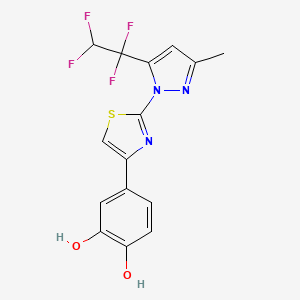
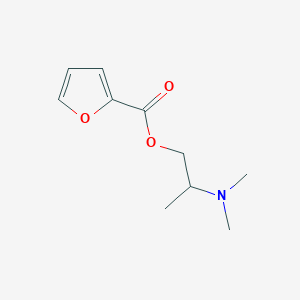
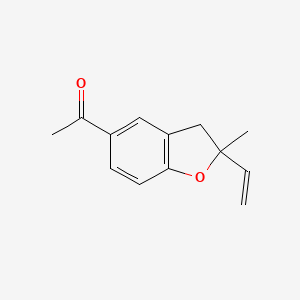
![5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(phenylsulfonyl)ethyl]-](/img/structure/B12887017.png)
